molecular formula C19H19NO6 B12900543 7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione CAS No. 61186-57-0

7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione

Cat. No.: B12900543
CAS No.: 61186-57-0
M. Wt: 357.4 g/mol
InChI Key: JIAQFQQEHMNJKN-UHFFFAOYSA-N
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Description

7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione is a polycyclic aromatic compound featuring a benzo[g]quinoline core substituted with a hydroxyl group at position 9, methoxy groups at positions 3 and 8, and a butyl chain at position 5. The trione moiety at positions 4, 5, and 10 confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Key structural attributes include:

  • Methoxy groups at C-3 and C-8: Improve lipophilicity and metabolic stability.
  • Butyl chain at C-7: Likely influences membrane permeability and bioavailability.

Properties

CAS No.

61186-57-0

Molecular Formula

C19H19NO6

Molecular Weight

357.4 g/mol

IUPAC Name

7-butyl-9-hydroxy-3,8-dimethoxy-1H-benzo[g]quinoline-4,5,10-trione

InChI

InChI=1S/C19H19NO6/c1-4-5-6-9-7-10-12(18(24)19(9)26-3)17(23)14-13(15(10)21)16(22)11(25-2)8-20-14/h7-8,24H,4-6H2,1-3H3,(H,20,22)

InChI Key

JIAQFQQEHMNJKN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C(=C1OC)O)C(=O)C3=C(C2=O)C(=O)C(=CN3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Butyl-4,9-dihydroxy-3,8-dimethoxybenzo[g]quinoline-5,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

7-Butyl-4,9-dihydroxy-3,8-dimethoxybenzo[g]quinoline-5,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

7-Butyl-4,9-dihydroxy-3,8-dimethoxybenzo[g]quinoline-5,10-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Butyl-4,9-dihydroxy-3,8-dimethoxybenzo[g]quinoline-5,10-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

  • The presence of electron-withdrawing groups (e.g., triones) and lipophilic substituents (e.g., butyl, methoxy) enhances membrane penetration and target binding .
  • Esterification at C-3 (e.g., ethyl carboxylate) significantly boosts cytotoxicity compared to the free acid, likely due to reduced polarity and improved cellular uptake .
  • The hydroxyl group in the target compound may confer pH-dependent solubility but could also increase susceptibility to oxidative metabolism, limiting bioavailability .

Structural Analogues in Heterocyclic Chemistry

Naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione Derivatives

  • Example: 3-[1-(3,4-Dimethoxybenzoyl)-2-(3,4-dimethoxyphenyl)-2-oxoethyl]naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione (3e) . Structural Differences: Replaces benzo[g]quinoline with a naphthoquinoxaline core. Functional Impact: Extended π-conjugation enhances UV absorption but reduces solubility. Synthetic Route: Prepared via condensation of 1,2-diaminoanthraquinone (1,2-DAAQ) with substituted benzoyl chlorides.

Trimethoxybenzo[g]quinoline Derivatives

  • Example: 7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione . Key Difference: Replaces C-9 hydroxyl with a methoxy group. Impact: Increased lipophilicity and reduced hydrogen-bonding capacity compared to the target compound.

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s hydroxyl and methoxy groups suggest utility in anticancer or antimicrobial applications, but cytotoxicity data are lacking.
  • Synthetic Challenges: High-temperature reactions (e.g., 260–280°C in diphenyl ether) are required for benzo[g]quinoline core formation, posing scalability issues .
  • Comparative Limitations : Direct comparisons are hindered by incomplete data on the target compound’s biological activity and synthetic yield.

Recommendations :

  • Explore ester or amide derivatives of the target compound to balance solubility and stability.
  • Conduct structure-activity relationship (SAR) studies focusing on the hydroxyl group’s role in bioactivity.

Biological Activity

7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione is a member of the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies.

PropertyDetails
CAS Number 61186-57-0
Molecular Formula C19H19NO6
Molecular Weight 357.4 g/mol
IUPAC Name 7-butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10-trione
InChI Key JIAQFQQEHMNJKN-UHFFFAOYSA-N

The biological activity of 7-butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione is attributed to its ability to interact with specific molecular targets within cells. It may function as an inhibitor or activator of enzymes and receptors involved in various biochemical pathways. The compound has been shown to exhibit potential antibacterial and anticancer properties through mechanisms that disrupt cellular processes in pathogens and cancer cells.

Antimicrobial Activity

Research indicates that quinoline derivatives, including 7-butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione, possess significant antimicrobial properties. In one study, the compound was evaluated against several bacterial strains, demonstrating notable inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

These results suggest that the compound could be a promising candidate for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can induce apoptosis in various cancer cell lines by activating specific signaling pathways. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Mechanism : Induction of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis.

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)
MCF-725
HeLa30

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness in a laboratory setting.

Case Studies

  • Study on Antibacterial Activity : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various quinoline derivatives for their antibacterial properties. Among these derivatives, 7-butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione exhibited superior activity against resistant strains of bacteria .
  • Anticancer Research : Another investigation focused on the anticancer effects of this compound on human lung fibroblast cells compared to doxorubicin. The findings suggested that while doxorubicin showed significant cytotoxicity, the quinoline derivative had a reduced toxicity profile, indicating its potential as a safer alternative in chemotherapy .

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